The synthesis of levopropoxyphene napsylate involves several key steps:
These steps highlight the complexity of synthesizing this compound, requiring precise control over reaction conditions such as temperature and reaction time to ensure high yields and purity.
Levopropoxyphene napsylate has a complex molecular structure characterized by multiple functional groups. The structure can be represented using various chemical notation systems:
The molecular structure features two chiral centers, contributing to its stereochemistry and pharmacological properties. The presence of both aromatic rings and aliphatic chains indicates potential interactions with biological receptors.
Levopropoxyphene napsylate can undergo various chemical reactions:
These reactions are significant for understanding the reactivity and potential modifications of levopropoxyphene napsylate in synthetic organic chemistry.
Levopropoxyphene napsylate exhibits specific physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C32H37NO5S |
Molecular Weight | 547.7 g/mol |
Water Solubility | 0.00419 mg/mL |
LogP (octanol-water partition) | Approximately 4.06 |
pKa (Strongest Basic) | 9.52 |
Polar Surface Area | 29.54 Ų |
Number of Rings | 4 |
These properties suggest that levopropoxyphene napsylate has low solubility in water but high lipophilicity, which can influence its absorption and distribution in biological systems .
Historically, levopropoxyphene napsylate was used as an antitussive agent for treating coughs associated with respiratory tract disorders. Although it has been removed from the market due to safety concerns related to its side effects—such as nausea—it remains a subject of scientific research for its pharmacological properties and potential applications in studying stereoisomerism and chiral synthesis .
In modern contexts, it serves as a model compound in academic research for exploring drug interactions at receptor sites and understanding the complexities of drug metabolism.
Levopropoxyphene napsylate anhydrous is the levorotatory stereoisomer (2S,3R configuration) of the racemic compound propoxyphene, initially developed through stereochemical separation techniques in the 1950s. Its molecular structure comprises a diphenylpropylamine backbone conjugated with a propionate ester group, forming the free base that is subsequently complexed with 2-naphthalenesulfonic acid (napsylate) to create the anhydrous salt form (C₂₂H₂₉NO₂·C₁₀H₈O₃S; molecular weight: 547.71 g/mol) [1] [3] [5]. Eli Lilly and Company pioneered its development, recognizing that while the dextrorotatory isomer (dextropropoxyphene) possessed analgesic properties, the levo isomer exhibited distinct antitussive (cough-suppressant) activity with minimal opioid-like effects [4] [7]. This enantiomeric differentiation was pharmacologically significant: levopropoxyphene's mechanism involved peripheral neuromodulation rather than central opioid receptor agonism, positioning it as a potential non-narcotic alternative to codeine for cough suppression [3] [8]. The anhydrous napsylate salt was selected for formulation stability advantages over hydrochloride salts, enhancing shelf-life and bioavailability in oral dosage forms like capsules and suspensions [5] [7].
Table 1: Stereoisomeric Differentiation of Propoxyphene
Property | Levopropoxyphene | Dextropropoxyphene |
---|---|---|
Stereochemistry | 2S,3R enantiomer | 2R,3S enantiomer |
Primary Activity | Antitussive (cough suppression) | Analgesic (mild-moderate pain) |
Receptor Affinity | Peripheral neuromodulation | Mu-opioid receptor agonist |
Brand Name (Eli Lilly) | Novrad | Darvon |
Salt Form Commercialized | Napsylate anhydrous | Hydrochloride/Napsylate |
Therapeutic Classification | Non-narcotic antitussive | Schedule IV opioid analgesic |
Levopropoxyphene napsylate anhydrous (brand name: Novrad) received FDA approval on March 21, 1962, based on efficacy data from Lilly demonstrating its antitussive activity in clinical trials [1] [3]. Marketed as a 50mg and 100mg oral preparation, it entered the U.S. market as a prescription-exempt cough therapeutic, capitalizing on its perceived safety advantage over narcotic antitussives [4]. However, post-marketing surveillance revealed critical therapeutic limitations:
These factors culminated in a voluntary market withdrawal in the late 1970s, preceding the FDA’s formal recommendation against propoxyphene isomers. The withdrawal was driven by a risk-benefit reassessment where efficacy failed to justify emerging safety concerns and regulatory shifts toward stricter cough-and-cold drug evaluations [1] [3] [4].
Table 2: Regulatory Milestones for Levopropoxyphene Napsylate Anhydrous
Year | Regulatory Event | Agency/Entity | Basis |
---|---|---|---|
1962 | Initial FDA Approval (NDA #N-012928) | FDA | Clinical trial efficacy as antitussive |
1964 | First market introduction (Novrad) | Eli Lilly | Commercialization of capsules/suspension |
1975–1978 | Voluntary U.S. market withdrawal | Eli Lilly | Declining efficacy/safety concerns |
2009–2010 | Global propoxyphene isomer restrictions | EMA/WHO | Class-wide cardiac risk assessment |
The withdrawal of levopropoxyphene napsylate anhydrous from the U.S. market initiated a cascade of international regulatory actions. By 2010, global health agencies had uniformly restricted or banned propoxyphene isomers due to class-wide concerns:
Post-withdrawal, the compound retains limited availability as a pharmaceutical reference standard (CAS 5714-90-9) supplied by entities like Wockhardt and Cambrex Corporation under Good Manufacturing Practice (GMP) frameworks [7]. Current regulatory classifications include:
Table 3: Post-Withdrawal Regulatory Status by Jurisdiction
Region | Current Status | Key Regulatory Actions | Manufacturing Status |
---|---|---|---|
United States | Prohibited | Withdrawn (1970s); Schedule IV revoked | Discontinued (No ANDA/NDA active) |
European Union | Banned | 2009 EMA suspension directive | No active marketing authorization |
Japan | Never approved | Pre-emptive restriction on propoxyphenes | No historical manufacturing |
India | Withdrawn | DCGI ban aligned with FDA/EMA (2010s) | API suppliers discontinued |
Research Markets | Limited access | GMP-certified reference standards (e.g., 1mg = $999.90) [5] | Specialty suppliers (e.g., Aladdin Scientific) |
Compound Nomenclature
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1